molecular formula C15H14O2S B11053412 5,5'-(Thiophen-2-ylmethylene)bis(2-methylfuran) CAS No. 874213-20-4

5,5'-(Thiophen-2-ylmethylene)bis(2-methylfuran)

Cat. No.: B11053412
CAS No.: 874213-20-4
M. Wt: 258.3 g/mol
InChI Key: IZHXVZSPURFJEH-UHFFFAOYSA-N
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Description

5,5’-(Thiophen-2-ylmethylene)bis(2-methylfuran) is an organic compound that features a thiophene ring linked to two 2-methylfuran units via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Thiophen-2-ylmethylene)bis(2-methylfuran) typically involves the reaction between 2-methylfuran and thiophene-2-carboxaldehyde. This reaction is catalyzed by acid-functionalized hydrochar, which acts as a heterogeneous catalyst. The reaction conditions are optimized to achieve high yields, with a reported yield of 90% under mild conditions .

Industrial Production Methods

While specific industrial production methods for 5,5’-(Thiophen-2-ylmethylene)bis(2-methylfuran) are not extensively documented, the use of solid acid catalysts and solventless conditions suggests a scalable and environmentally friendly approach. The use of biomass-derived catalysts further enhances the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,5’-(Thiophen-2-ylmethylene)bis(2-methylfuran) undergoes various chemical reactions, including:

    Hydroxyalkylation/Alkylation: This reaction involves the addition of carbonyl compounds to the furan rings, forming new C-C bonds.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5’-(Thiophen-2-ylmethylene)bis(2-methylfuran) has several scientific research applications:

    Biofuel Production: It is used as a precursor for the synthesis of high-density liquid fuels.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Catalysis: It is used in the development of new catalytic systems for biomass conversion.

    Material Science:

Mechanism of Action

The mechanism of action of 5,5’-(Thiophen-2-ylmethylene)bis(2-methylfuran) involves its reactivity towards various chemical reagents. The thiophene ring and furan units provide multiple reactive sites for electrophilic and nucleophilic attacks. The methylene bridge facilitates the formation of new C-C bonds, enhancing the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    5,5’-(Furan-2-ylmethylene)bis(2-methylfuran): Similar structure but with a furan ring instead of a thiophene ring.

    5,5’-(Propane-2,2-diyl)bis(2-methylfuran): Similar structure but with a propane bridge instead of a methylene bridge.

Uniqueness

5,5’-(Thiophen-2-ylmethylene)bis(2-methylfuran) is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its furan-based analogs. This uniqueness makes it a valuable compound in the development of new materials and catalytic systems .

Properties

CAS No.

874213-20-4

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

2-methyl-5-[(5-methylfuran-2-yl)-thiophen-2-ylmethyl]furan

InChI

InChI=1S/C15H14O2S/c1-10-5-7-12(16-10)15(14-4-3-9-18-14)13-8-6-11(2)17-13/h3-9,15H,1-2H3

InChI Key

IZHXVZSPURFJEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC=CS3

Origin of Product

United States

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